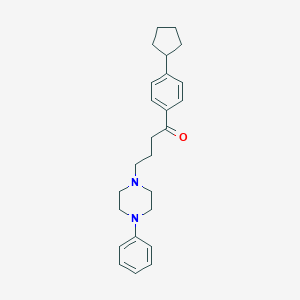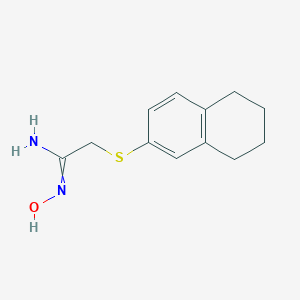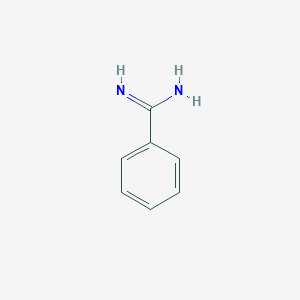![molecular formula C17H15ClN2S B374783 2-(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4,5-dihydro-1H-imidazole](/img/structure/B374783.png)
2-(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4,5-dihydro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole is a complex organic compound with a unique structure that includes a benzothiepin ring system and an imidazole moiety
准备方法
The synthesis of 2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiepin ring: This can be achieved by cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the desired position on the benzothiepin ring.
Formation of the imidazole ring: This involves the reaction of suitable precursors under specific conditions to form the imidazole moiety.
Coupling of the benzothiepin and imidazole rings: This step involves the formation of a bond between the two ring systems, often through nucleophilic substitution or other coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the benzothiepin ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor antagonist or agonist.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
2-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)aminoethanol: This compound has a similar benzothiepin ring system but differs in the functional groups attached to it.
6,11-dihydrobenzo[b,e]thiepin-11-amine: This compound also contains a benzothiepin ring but lacks the imidazole moiety.
The uniqueness of 2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole lies in its specific combination of structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C17H15ClN2S |
|---|---|
分子量 |
314.8g/mol |
IUPAC 名称 |
2-(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C17H15ClN2S/c18-12-5-6-15-14(9-12)16(17-19-7-8-20-17)13-4-2-1-3-11(13)10-21-15/h1-6,9,16H,7-8,10H2,(H,19,20) |
InChI 键 |
HLSOHEMSDNNTJI-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl |
规范 SMILES |
C1CN=C(N1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Fluorobenzyl)-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374700.png)

![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-ethylurea](/img/structure/B374703.png)


![1-(1,4-Difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374707.png)
![5,6,12,13-Tetrahydrodibenzo[c,h][1,2,6,7]tetraazecine-7,14-dione](/img/structure/B374710.png)
![2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione](/img/structure/B374711.png)


![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl 4-nitrobenzoate](/img/structure/B374720.png)


